Ethyl 5-(chlorosulfonyl)-2-methylbenzoate
CAS No.: 924859-48-3
Cat. No.: VC3348458
Molecular Formula: C10H11ClO4S
Molecular Weight: 262.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 924859-48-3 |
|---|---|
| Molecular Formula | C10H11ClO4S |
| Molecular Weight | 262.71 g/mol |
| IUPAC Name | ethyl 5-chlorosulfonyl-2-methylbenzoate |
| Standard InChI | InChI=1S/C10H11ClO4S/c1-3-15-10(12)9-6-8(16(11,13)14)5-4-7(9)2/h4-6H,3H2,1-2H3 |
| Standard InChI Key | DWBXCYREJOEVOL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)C |
| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)C |
Introduction
Chemical Properties and Structure
Ethyl 5-(chlorosulfonyl)-2-methylbenzoate is a benzoate derivative featuring several key functional groups, including a chlorosulfonyl moiety, an ethyl ester, and a methyl substituent. These structural elements contribute to its distinctive chemical properties and reactivity patterns.
Structural Identification
Ethyl 5-(chlorosulfonyl)-2-methylbenzoate possesses a well-defined chemical structure that can be characterized through various identification parameters. The compound features a benzene ring with three substituents: a chlorosulfonyl group at the 5-position, a methyl group at the 2-position, and an ethyl ester group. This arrangement contributes to its specific reactivity profile and physical properties. The structural information is comprehensively presented in Table 1, which includes molecular identifiers and structural representation data.
Table 1: Structural Information of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate
| Parameter | Value |
|---|---|
| CAS No. | 924859-48-3 |
| IUPAC Name | ethyl 5-chlorosulfonyl-2-methylbenzoate |
| Molecular Formula | C₁₀H₁₁ClO₄S |
| Molecular Weight | 262.71 g/mol |
| Standard InChI | InChI=1S/C10H11ClO4S/c1-3-15-10(12)9-6-8(16(11,13)14)5-4-7(9)2/h4-6H,3H2,1-2H3 |
| Standard InChIKey | DWBXCYREJOEVOL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)C |
| PubChem Compound ID | 43384888 |
Physical Properties
The physical properties of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate are primarily determined by its functional groups and molecular structure. The presence of the chlorosulfonyl group imparts significant reactivity to the compound, particularly toward nucleophiles. The ethyl ester group contributes to its solubility profile, making it more soluble in organic solvents compared to water. The methyl substituent at the ortho position relative to the ester group influences the compound's steric properties and reactivity patterns.
Synthesis Methods
The synthesis of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate typically involves specialized chemical procedures that incorporate the key functional groups in a controlled manner.
Standard Synthetic Approaches
The synthesis of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate generally follows pathways similar to those used for related chlorosulfonyl compounds. The typical synthetic route involves two primary steps: chlorosulfonylation of a benzoic acid derivative, followed by esterification with ethanol.
In the first step, a suitable 2-methylbenzoic acid derivative undergoes reaction with chlorosulfonic acid (ClSO₃H), which introduces the chlorosulfonyl group at the 5-position of the aromatic ring. This electrophilic aromatic substitution reaction occurs under controlled conditions to ensure regioselectivity.
The second step involves the esterification of the carboxylic acid group with ethanol, typically in the presence of an acid catalyst or after conversion to an acid chloride intermediate. This step transforms the carboxylic acid functionality into the corresponding ethyl ester, yielding the target compound Ethyl 5-(chlorosulfonyl)-2-methylbenzoate.
Reaction Conditions and Considerations
The synthesis of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate requires careful control of reaction conditions to ensure optimal yield and purity. The chlorosulfonylation step typically requires anhydrous conditions, as the chlorosulfonic acid readily reacts with water. The reaction is often conducted at low temperatures initially (0-5°C) followed by gradual warming to room temperature to manage the exothermic nature of the process.
For the esterification step, several approaches may be employed, including:
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Fischer esterification using ethanol and a strong acid catalyst
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Conversion to the acid chloride followed by reaction with ethanol
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Use of coupling reagents to activate the carboxylic acid toward nucleophilic attack by ethanol
Each method presents distinct advantages and challenges in terms of yield, purity, and ease of purification. The selection of the appropriate method depends on factors such as scale, available equipment, and desired purity level.
Structural Comparisons with Related Compounds
Comparing Ethyl 5-(chlorosulfonyl)-2-methylbenzoate with structurally similar compounds provides valuable insights into its unique properties and potential applications.
Comparison with Ethyl 3-bromo-5-(chlorosulfonyl)-2-methylbenzoate
Ethyl 3-bromo-5-(chlorosulfonyl)-2-methylbenzoate (CAS No. 1498463-61-8) shares significant structural similarities with Ethyl 5-(chlorosulfonyl)-2-methylbenzoate but differs by the presence of a bromine atom at the 3-position. This additional halogen substituent considerably influences the compound's electronic properties, reactivity, and potential applications.
Table 2: Comparative Analysis of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate and its Brominated Analog
| Property | Ethyl 5-(chlorosulfonyl)-2-methylbenzoate | Ethyl 3-bromo-5-(chlorosulfonyl)-2-methylbenzoate |
|---|---|---|
| CAS No. | 924859-48-3 | 1498463-61-8 |
| Molecular Formula | C₁₀H₁₁ClO₄S | C₁₀H₁₀BrClO₄S |
| Molecular Weight | 262.71 g/mol | 341.61 g/mol |
| Additional Functional Group | None | Bromine at 3-position |
| Electronic Effects | Less electron-withdrawing influence | Stronger electron-withdrawing effects due to bromine |
| Reactivity | Standard reactivity for chlorosulfonyl compounds | Enhanced electrophilicity at specific positions |
The presence of the bromine atom in Ethyl 3-bromo-5-(chlorosulfonyl)-2-methylbenzoate introduces additional synthetic possibilities, such as metal-catalyzed coupling reactions at the bromine position. This feature expands the potential application scope of the brominated analog in pharmaceutical synthesis and materials science.
Comparison with Nitro-Substituted Analogs
Ethyl 5-(chlorosulfonyl)-2-methylbenzoate lacks the nitro group present in compounds such as Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate. This structural difference significantly affects the electronic properties and reactivity patterns of the respective compounds.
The absence of a nitro group in Ethyl 5-(chlorosulfonyl)-2-methylbenzoate results in:
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Reduced ability to participate in certain electrophilic reactions
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Different patterns of reactivity in nucleophilic substitution reactions
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Potentially altered biological activity profiles
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Less pronounced electron-withdrawing effects on the aromatic system
These differences highlight the importance of specific functional group patterns in determining the chemical behavior and potential applications of chlorosulfonyl benzoate derivatives.
Research Applications and Future Directions
The unique structural features of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate suggest several promising research directions and applications.
Future Research Directions
Future research involving Ethyl 5-(chlorosulfonyl)-2-methylbenzoate might productively focus on:
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Developing more efficient and environmentally friendly synthesis methods
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Exploring novel transformations of the chlorosulfonyl group to access diverse chemical scaffolds
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Investigating potential biological activities of the compound and its derivatives
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Establishing structure-activity relationships to guide the design of compounds with enhanced properties
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Exploring applications in emerging fields such as chemical biology and materials science
Such research endeavors would contribute to a more comprehensive understanding of the compound's properties and expand its practical applications in various scientific disciplines.
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